

A Comprehensive Technical Guide to 1-Ethynyl-3,5-bis(trifluoromethyl)benzene

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Compound of Interest

Compound Name: 1-Ethynyl-3,5-bis(trifluoromethyl)benzene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **1-Ethynyl-3,5-bis(trifluoromethyl)benzene**, a critical reagent and building block in modern organic synthesis, materials science, and pharmaceutical development. Its unique molecular architecture, characterized by a terminal alkyne and two powerfully electron-withdrawing trifluoromethyl groups, imparts distinct properties that are highly valued in advanced chemical applications.

Section 1: Core Molecular Attributes and Physicochemical Properties

1-Ethynyl-3,5-bis(trifluoromethyl)benzene, also known as 3',5'-

Bis(trifluoromethyl)phenylacetylene, is a specialty chemical recognized for its unique combination of a reactive ethynyl group and a robust, fluorinated aromatic core.^{[1][2]} These features enhance its chemical stability, solubility, and reactivity in specific contexts.^[1]

Key Identifiers and Properties

A summary of the compound's essential data is presented below for quick reference and comparison.

Property	Value	Source(s)
Molecular Weight	238.13 g/mol	[1][3][4][5]
Molecular Formula	C ₁₀ H ₄ F ₆	[1][3][4]
CAS Number	88444-81-9	[1][3][4]
Linear Formula	CH≡CC ₆ H ₃ (CF ₃) ₂	[5][6]
Appearance	Colorless to light yellow/orange clear liquid	[1]
Density	~1.346 - 1.36 g/mL at 25 °C	[1]
Boiling Point	147-148 °C (lit.) or 74 °C at 60 mmHg	[1]
Refractive Index	n _{20/D} ~1.423 (lit.)	[6]
Purity	≥97-98% (GC)	[1]
InChI Key	MAHIBRPXUPUAIF-UHFFFAOYSA-N	[6]
SMILES String	FC(F)(F)c1cc(cc(c1)C(F)(F)F)C#C	[6]

Section 2: Strategic Importance in Chemical Synthesis and Drug Discovery

The utility of this compound stems from two primary structural features: the trifluoromethyl groups and the terminal alkyne.

Causality Behind Experimental Utility:

- Trifluoromethyl (-CF₃) Groups: The presence of two -CF₃ groups on the phenyl ring creates a highly electron-deficient aromatic system.[7] These groups are sterically demanding and potently electron-withdrawing, which confers several advantages:

- Enhanced Thermal Stability & Chemical Resistance: The strength of the carbon-fluorine bond increases the molecule's resistance to thermal degradation and chemical attack, a desirable trait for materials used in harsh environments.[1][7]
- Modulated Electronic Properties: The electron-withdrawing nature of the $-CF_3$ groups is critical for tuning the electronic behavior of conjugated systems, making it a valuable component in organic electronics.[7]
- Improved Pharmacokinetic Profiles: In drug discovery, the inclusion of $-CF_3$ groups is a well-established strategy to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. Several widely used drugs incorporate a trifluoromethyl-substituted phenyl moiety for these reasons.[8]
- Terminal Ethynyl ($-C\equiv CH$) Group: This functional group is a versatile handle for a variety of chemical transformations.[9]
 - Coupling Reactions: It readily participates in foundational reactions like Sonogashira couplings and other metal-catalyzed cross-couplings.
 - Click Chemistry: As a terminal alkyne, it is a key participant in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry" used for bioconjugation and modular synthesis.[10]

This combination makes **1-ethynyl-3,5-bis(trifluoromethyl)benzene** an indispensable building block for creating novel molecules with tailored properties.[9]

Section 3: Primary Applications and Field-Proven Insights

This reagent is utilized across several high-technology sectors. Its applications are not merely theoretical but are grounded in its ability to impart specific, desirable properties to final products.

- Pharmaceutical and Agrochemical Development: It serves as a crucial intermediate for creating new drug candidates and advanced crop protection agents.[1][9] The

bis(trifluoromethyl)phenyl moiety is a known pharmacophore that can improve the efficacy and stability of active ingredients.[8][9]

- **Materials Science & Electronics:** The compound is used to synthesize specialty polymers and high-performance materials with superior thermal and chemical resistance.[7][9] Its electronic properties make it a candidate for use in Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices.[1][7]
- **Organic Synthesis:** It is a cornerstone intermediate for synthesizing complex organic molecules and fluorinated compounds.[1][9]
- **Analytical Chemistry:** It can be employed as a reference standard for the accurate detection and quantification of similar compounds in complex mixtures.[1]

Section 4: Safety, Handling, and Experimental Protocols

Hazard Identification and Safe Handling

Trustworthiness through Self-Validating Safety Systems: A robust experimental design begins with a thorough understanding of reagent hazards. **1-Ethynyl-3,5-bis(trifluoromethyl)benzene** is classified as a hazardous substance and requires careful handling.

- **GHS Hazard Classification:**
 - **Flammable Liquid:** Category 3 (H226: Flammable liquid and vapor).[2][6]
 - **Skin Irritation:** Category 2 (H315: Causes skin irritation).[2][6]
 - **Eye Irritation:** Category 2 (H319: Causes serious eye irritation).[2][6]
 - **Specific Target Organ Toxicity (Single Exposure):** Category 3 (H335: May cause respiratory irritation).[2][6]

Protocol for Safe Handling:

- **Engineering Controls:** Use only in a well-ventilated area, preferably within a chemical fume hood.[\[11\]](#) Use explosion-proof electrical and ventilating equipment.[\[11\]](#)
- **Personal Protective Equipment (PPE):** Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[\[11\]](#) For operations with a risk of inhalation, use an appropriate respirator (e.g., type ABEK (EN14387) respirator filter).[\[6\]](#)[\[11\]](#)
- **Fire Prevention:** Keep away from heat, sparks, open flames, and other ignition sources.[\[10\]](#) [\[11\]](#) Use non-sparking tools and take precautionary measures against static discharge.[\[10\]](#) [\[11\]](#)
- **Storage:** Store in a well-ventilated place, keeping the container tightly closed.[\[10\]](#) Recommended storage is at 2-8 °C, under an inert atmosphere.[\[1\]](#)[\[12\]](#) Store in a flammables-approved area.[\[11\]](#)
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[10\]](#)[\[11\]](#)

Illustrative Experimental Workflow: Sonogashira Coupling

The Sonogashira coupling is a fundamental C-C bond-forming reaction that exemplifies the utility of this reagent. The workflow below outlines a general, self-validating protocol.

Caption: A generalized workflow for a Sonogashira cross-coupling reaction.

Causality in the Protocol:

- **Inert Atmosphere:** The use of an inert gas (Nitrogen or Argon) is critical because Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. This prevents catalyst degradation and ensures reproducible results.
- **Copper(I) Co-catalyst:** CuI accelerates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center more readily than the terminal alkyne itself. This is a key mechanistic step that lowers the activation energy of the overall cycle.

- **Base:** The base (e.g., an amine) is required to deprotonate the terminal alkyne, forming the reactive acetylide species. It also serves to neutralize the hydrogen halide (e.g., HBr, HI) that is formed as a byproduct, preventing it from deactivating the catalyst or promoting side reactions.
- **Monitoring:** Continuous monitoring via TLC or GC-MS provides real-time data on the consumption of starting materials and the formation of the product. This is a self-validating step that prevents premature workup of an incomplete reaction or decomposition from prolonged reaction times.

Section 5: Spectroscopic Characterization

Authenticating the identity and purity of **1-Ethynyl-3,5-bis(trifluoromethyl)benzene** is paramount. The NIST Chemistry WebBook provides reference mass spectrometry data.^[13]^[14]

- **Mass Spectrometry (Electron Ionization):** The mass spectrum is a key identifier. The molecular ion peak (M^+) would be expected at m/z 238, corresponding to the molecular weight. Fragmentation patterns would be characteristic of the loss of fluorine, trifluoromethyl groups, or the acetylene proton.^[13]

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